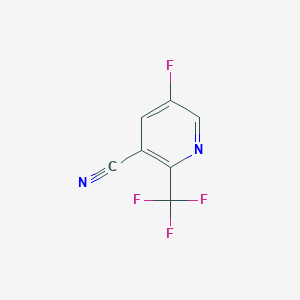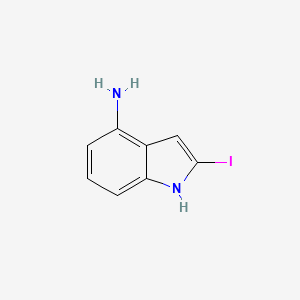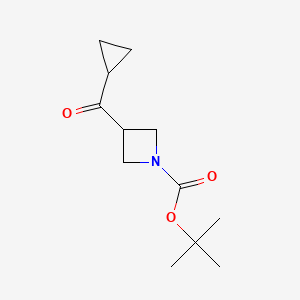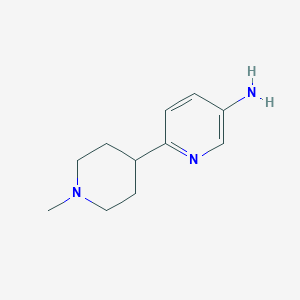
2-Cyclopropylpyrimidine-5-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylpyrimidine-5-sulfonylchloride is a chemical compound with the molecular formula C7H7ClN2O2S. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. The sulfonyl chloride group attached to the pyrimidine ring makes this compound highly reactive and useful in various chemical reactions, particularly in the synthesis of sulfonamide derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpyrimidine-5-sulfonylchloride typically involves the reaction of 2-cyclopropylpyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position of the pyrimidine ring. The general reaction scheme is as follows:
2-Cyclopropylpyrimidine+Chlorosulfonic Acid→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropylpyrimidine-5-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to form sulfonyl hydrides.
Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Sulfonyl Hydrides: Resulting from reduction reactions.
Sulfonic Acids: Produced via oxidation reactions.
Aplicaciones Científicas De Investigación
2-Cyclopropylpyrimidine-5-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various sulfonamide derivatives, which are important in medicinal chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Sulfonamide derivatives of this compound have shown potential as antibacterial, antiviral, and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropylpyrimidine-5-sulfonylchloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can interact with biological targets such as enzymes and receptors, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloropyrimidine-5-sulfonylchloride
- 2-Methylpyrimidine-5-sulfonylchloride
- 2-Phenylpyrimidine-5-sulfonylchloride
Uniqueness
2-Cyclopropylpyrimidine-5-sulfonylchloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of novel sulfonamide derivatives with potentially enhanced biological activity and selectivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H7ClN2O2S |
|---|---|
Peso molecular |
218.66 g/mol |
Nombre IUPAC |
2-cyclopropylpyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O2S/c8-13(11,12)6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2 |
Clave InChI |
HEPAUKZGGMOXPN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC=C(C=N2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester](/img/structure/B13912645.png)


![Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13912675.png)
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13912678.png)
![N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13912687.png)

![[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13912700.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B13912705.png)



![7-Chloro-8-fluoroimidazo[1,5-A]pyridine](/img/structure/B13912714.png)

